Trimethylhexanol

Vue d'ensemble

Description

Méthodes De Préparation

Trimethylhexanol is primarily synthesized through the oxo process, which involves the hydroformylation of diisobutylene to form the corresponding aldehyde, followed by hydrogenation to produce the alcohol . The reaction conditions typically include the use of a cobalt or rhodium catalyst under high pressure and temperature. Industrial production methods also involve similar processes, ensuring the compound’s purity and consistency for commercial use .

Analyse Des Réactions Chimiques

Trimethylhexanol undergoes various chemical reactions, primarily at its hydroxyl functional group. Some of the common reactions include:

Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Applications De Recherche Scientifique

Lubricants and Additives

Trimethylhexanol is primarily used as an intermediate in the production of high-performance lubricants. Its high purity and low volatility make it ideal for:

- Cooling lubricants : Enhancing cooling efficiency in metalworking processes.

- Lubricating oil additives : Improving the performance and longevity of lubricants.

Case Study : A study by Evonik Industries highlights its role in producing trimethylhexanal, which is further processed into specialty lubricants. The high isomer purity of this compound ensures minimal impurities in the final product, leading to enhanced performance in industrial applications .

Fragrance and Flavoring Agent

This compound is widely used in the cosmetics and fragrance industries due to its pleasant odor profile. It serves as:

- Fragrance material : Incorporated into toiletries and household cleaning products.

- Flavoring agent : Used in food products to impart a fruity or herbal flavor.

Data Table: Fragrance Applications of this compound

| Product Type | Application | Concentration Used |

|---|---|---|

| Toiletries | Fragrance component | 1-10% |

| Household cleaners | Odor masking | 0.5-5% |

| Food products | Flavor enhancer | 10 ppm |

Plastic Production

In the manufacturing of plastics, this compound acts as a softener and wetting agent. It enhances the processing characteristics of various polymers.

Case Study : Research indicates that incorporating this compound into plastic formulations improves flexibility and durability, making it ideal for applications in packaging materials .

Disinfectants and Germicides

This compound has been identified as an effective component in disinfectants due to its antimicrobial properties. It can be formulated into cleaning agents that target a broad spectrum of pathogens.

Case Study : A study demonstrated that formulations containing this compound exhibited significant antiviral activity when combined with other compounds, enhancing overall efficacy against viral pathogens .

Toxicological Insights

While this compound has numerous applications, understanding its safety profile is crucial. Toxicological studies indicate:

Mécanisme D'action

The mechanism of action of hexanol, trimethyl- primarily involves its interaction with biological membranes and proteins. As a small, hydrophobic molecule, it can easily penetrate cell membranes and affect their fluidity and permeability. It may also interact with specific protein targets, altering their structure and function. The exact molecular pathways involved in its biological effects are still under investigation .

Comparaison Avec Des Composés Similaires

Trimethylhexanol can be compared with other similar compounds, such as:

Isononyl alcohol: A mixture that includes hexanol, trimethyl-, and is used in similar applications.

3,5,5-Trimethylhexanal: An aldehyde derivative of hexanol, trimethyl-, used in fragrance and flavor industries.

2,6-Dimethyl-4-heptanol: Another branched-chain alcohol with similar properties and applications .

This compound stands out due to its unique combination of a branched structure and a primary alcohol functional group, which imparts specific chemical and physical properties that are valuable in various applications.

Activité Biologique

Trimethylhexanol, specifically 3,5,5-trimethyl-1-hexanol (CAS No. 3452-97-9), is an aliphatic alcohol that has garnered attention for its potential biological activities. This compound is primarily used in the production of various esters and as a solvent in industrial applications. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses.

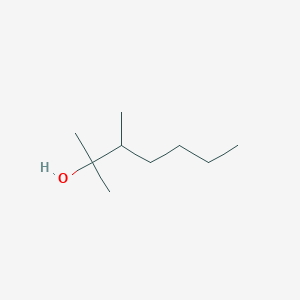

- Chemical Formula: C₉H₂₀O

- Molecular Weight: 144.26 g/mol

- Structure: Contains a branched-chain structure with three methyl groups attached to the hexanol backbone.

Acute Toxicity

In studies evaluating the acute toxicity of this compound, it was administered to rats at doses of 500, 1000, and 2000 mg/kg. The results indicated that the substance has a low toxicity profile, with a No Observed Adverse Effect Level (NOAEL) determined at 12 mg/kg/day for repeated doses in both male and female rats .

Table 1: Acute Toxicity Findings

| Dose (mg/kg) | Observations |

|---|---|

| 500 | No significant effects observed |

| 1000 | Mild renal tubular changes noted |

| 2000 | Moderate renal damage observed |

Genotoxicity

Genotoxicity studies have shown that this compound does not exhibit mutagenic properties. In bacterial assays (Ames test), it was tested on various strains of Salmonella typhimurium and Escherichia coli with negative results for mutagenicity up to a concentration of 500 µg/plate. Additionally, chromosomal aberration tests in Chinese hamster lung cells also returned negative results at concentrations up to 0.10 mg/mL .

Table 2: Genotoxicity Study Results

| Test Type | Test System | Dose | Result |

|---|---|---|---|

| Ames Test | S. typhimurium | Up to 500 µg/plate | Negative |

| Chromosomal Aberration | CHL/IU Cells | Up to 0.10 mg/mL | Negative |

Carcinogenicity

Case Studies and Applications

This compound is primarily utilized in the synthesis of esters for use in plastics, lubricants, and cosmetics due to its favorable properties as a solvent and intermediate. Its esters are known for their low volatility and high stability, making them suitable for various industrial applications.

Case Study: Ester Production

In one notable application, this compound was used to produce di(3,5,5-trimethyl-1-hexyl) adipate, which is evaluated for its performance as a plasticizer in polyvinyl chloride (PVC) formulations. The study demonstrated that the ester exhibited excellent compatibility with PVC, enhancing flexibility without compromising thermal stability .

Propriétés

IUPAC Name |

2,3-dimethylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-6-7-8(2)9(3,4)10/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSMEVPHTJECDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-39-1 | |

| Record name | Hexanol, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanol, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.